molecular formula C7H7ClOS B8753086 1-Chloro-3-(thiophen-3-yl)propan-2-one

1-Chloro-3-(thiophen-3-yl)propan-2-one

Cat. No.: B8753086
M. Wt: 174.65 g/mol
InChI Key: IITPTOODLRHTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-(thiophen-3-yl)propan-2-one is a chlorinated ketone featuring a thiophene moiety at the 3-position. Thiophene, a sulfur-containing aromatic heterocycle, is known to influence electronic properties and binding interactions in medicinal chemistry. Chlorinated ketones of this class are often explored as intermediates in organic synthesis or bioactive molecules due to their reactive α-chloro carbonyl group and aromatic substituents.

Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

1-chloro-3-thiophen-3-ylpropan-2-one

InChI

InChI=1S/C7H7ClOS/c8-4-7(9)3-6-1-2-10-5-6/h1-2,5H,3-4H2

InChI Key

IITPTOODLRHTDB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chlorinated Propan-2-one Derivatives

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Chloro-3-(thiophen-3-yl)propan-2-one Thiophen-3-yl C₇H₇ClOS ~174.64* Potential bioactivity (inferred from analogs) -
1-Chloro-3-(naphthalen-1-yl)propan-2-one Naphthalen-1-yl C₁₃H₁₁ClO 218.68 High binding affinity to ER/EGFR in cancer studies; lab use
1-Chloro-3-(3-chlorophenyl)propan-2-one 3-Chlorophenyl C₉H₈Cl₂O 203.07 Density: 1.275 g/cm³; precursor in synthesis
1-Chloro-3-(3-methylphenyl)propan-2-one 3-Methylphenyl C₁₀H₁₁ClO 182.65 Increased hydrophobicity; SMILES: CC1=CC(=CC=C1)CC(=O)CCl
1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one 2-Chloro-6-fluorophenyl C₉H₇Cl₂FO 221.06 Electronegative substituents; potential enhanced binding
1-(3-Chloro-2-thienyl)-3-(dimethylamino)-2-propen-1-one 3-Chloro-2-thienyl C₉H₁₀ClNOS 215.70 Conjugated system; dimethylamino group alters reactivity

*Calculated based on molecular formula.

Structural and Electronic Differences

  • Thiophene vs. For example, 1-Chloro-3-(naphthalen-1-yl)propan-2-one exhibits higher molecular weight (218.68 g/mol) and lipophilicity, which may improve membrane permeability but reduce solubility .
  • Halogenated Derivatives : Compounds like 1-Chloro-3-(3-chlorophenyl)propan-2-one and its 2-chloro-6-fluoro analog demonstrate how additional halogens influence electronic density. The fluorine atom in the latter may enhance binding through dipole interactions, while chlorine increases molecular weight and steric bulk .

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